molecular formula C14H21BrClNO B1466554 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-45-0

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1466554
CAS RN: 1220032-45-0
M. Wt: 334.68 g/mol
InChI Key: DCTGDXWZWXJAOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride” is C14H21BrClNO . The exact structure is not provided in the search results.

Scientific Research Applications

Cytotoxic and Anticancer Agents

  • Cytotoxicity and Anticancer Activity : A study highlights the synthesis and evaluation of related compounds, demonstrating significant cytotoxicity towards murine and human tumor cells. Notably, certain piperidine derivatives showed promising activity against colon cancers, indicating their potential as novel cytotoxic agents (Dimmock et al., 1998).

Synthesis and Characterization

  • Novel CCR5 Antagonist Synthesis : The synthesis of a novel non-peptide CCR5 antagonist, involving a complex series of reactions and characterized by various spectroscopic techniques, indicates the compound's potential in HIV-1 infection prevention (Bi, 2015).
  • N-allyl-4-piperidyl Benzamide Derivatives : This research discusses the synthesis and characterization of a novel non-peptide CCR5 antagonist derived from piperidin-4-one, providing insights into the structural aspects of such compounds (Cheng De-ju, 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The study on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using piperidine, shows potential antimicrobial activities, demonstrating the broader applications of piperidine derivatives in the medical field (Kariyappa et al., 2016).

Anticancer Agents

  • Synthesis of Anticancer Agents : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents, showcases the compound's potential in cancer treatment. Some derivatives showed strong anticancer activity, indicating their relevance in therapeutic applications (Rehman et al., 2018).

Molecular and Structural Studies

  • Intramolecular Michael Addition : A study exploring the reaction of piperidinones with a 2-bromobenzyl substituent led to the formation of novel benzazonines, contributing to the understanding of molecular interactions in chemical synthesis (Satyanarayana et al., 2008).

Drug Synthesis and Labeling

  • Synthesis for Metabolic Studies : Research on the synthesis of a neuroleptic agent involving a piperidine derivative for use in metabolic studies illustrates the compound's utility in pharmacological research (Nakatsuka et al., 1981).

Safety and Hazards

The safety data sheet (SDS) for “2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride” should contain information about its hazards, handling, storage, and disposal. Unfortunately, the specific safety and hazard information is not provided in the search results .

properties

IUPAC Name

2-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTGDXWZWXJAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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